molecular formula C10H9ClN4OS B12224020 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone

2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone

Cat. No.: B12224020
M. Wt: 268.72 g/mol
InChI Key: UMGXEOOJJQHFPJ-UHFFFAOYSA-N
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Description

2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone is a synthetic organic compound that features a triazole ring, a thioether linkage, and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate amine.

    Thioether Formation: The triazole compound is then reacted with a chlorophenyl ethanone derivative under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Studies may focus on its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is known for such activities.

Medicine

Research may explore its potential as an anticancer agent, given the structural features that are often associated with bioactivity.

Industry

The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone would depend on its specific biological target. Generally, triazole-containing compounds may inhibit enzymes or interfere with cellular processes by binding to specific molecular targets, disrupting normal function.

Comparison with Similar Compounds

Similar Compounds

    2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone: Lacks the chlorine atom on the phenyl ring.

    2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone: Chlorine atom is positioned differently on the phenyl ring.

Uniqueness

The presence of the 3-chlorophenyl group may confer unique biological activities or chemical reactivity compared to similar compounds without the chlorine atom or with the chlorine in a different position.

Properties

Molecular Formula

C10H9ClN4OS

Molecular Weight

268.72 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-chlorophenyl)ethanone

InChI

InChI=1S/C10H9ClN4OS/c11-7-3-1-2-6(4-7)8(16)5-17-10-13-9(12)14-15-10/h1-4H,5H2,(H3,12,13,14,15)

InChI Key

UMGXEOOJJQHFPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CSC2=NNC(=N2)N

Origin of Product

United States

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